molecular formula C18H16ClNO2 B11415587 N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11415587
M. Wt: 313.8 g/mol
InChI Key: QJZOKSMVQNUNAT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an ethyl-substituted benzofuran ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(3-chlorophenyl)-2-(5-propyl-1-benzofuran-3-yl)acetamide
  • N-(3-chlorophenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of its functional groups and substituents. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H16ClNO2/c1-2-12-6-7-17-16(8-12)13(11-22-17)9-18(21)20-15-5-3-4-14(19)10-15/h3-8,10-11H,2,9H2,1H3,(H,20,21)

InChI Key

QJZOKSMVQNUNAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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